molecular formula C12H17Cl2NO2 B5120563 N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine

N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine

Cat. No. B5120563
M. Wt: 278.17 g/mol
InChI Key: ZYWZVKZQGSMARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine, also known as DPEP, is a chemical compound that has been widely used in scientific research for its pharmacological properties. It is a selective inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine selectively binds to the dopamine transporter and inhibits its activity. This leads to increased dopamine signaling in the brain, which has been shown to have a positive effect on motor function and attention. The exact mechanism by which this compound interacts with the dopamine transporter is still under investigation, but it is believed to involve a conformational change in the transporter protein.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine signaling in the brain, which has a positive effect on motor function and attention. It has also been shown to increase the release of norepinephrine and serotonin, which are neurotransmitters that play a role in mood regulation. This compound has also been shown to have a low affinity for other monoamine transporters, which suggests that it may have a high degree of selectivity for the dopamine transporter.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine in lab experiments is its high selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in neurological disorders. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in in vivo experiments.

Future Directions

There are a number of future directions for the study of N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine. One area of research is the development of more potent and selective inhibitors of the dopamine transporter. Another area of research is the investigation of the role of this compound in the treatment of neurological disorders such as Parkinson's disease and ADHD. Finally, there is a need for more in-depth studies of the biochemical and physiological effects of this compound, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 2-(3,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 3-methoxy-1-propanamine in the presence of a base to yield this compound. The purity of the compound is usually determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This mechanism of action makes this compound a potential candidate for the treatment of neurological disorders such as Parkinson's disease and ADHD.

properties

IUPAC Name

N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO2/c1-16-7-2-5-15-6-8-17-10-3-4-11(13)12(14)9-10/h3-4,9,15H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWZVKZQGSMARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCOC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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